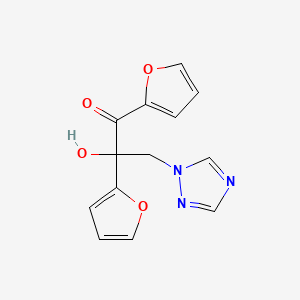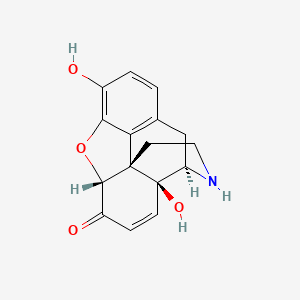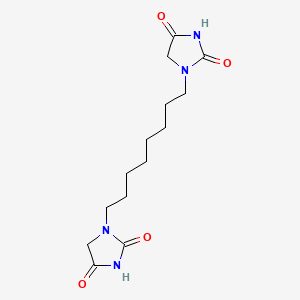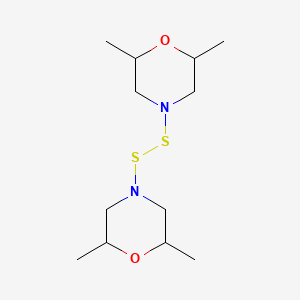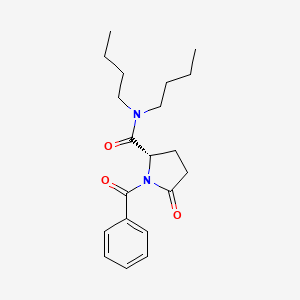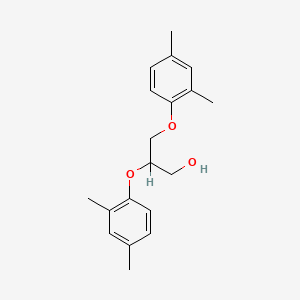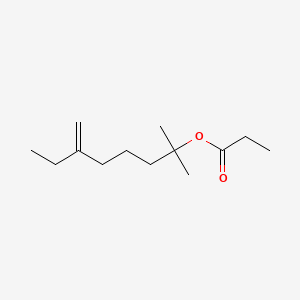![molecular formula C17H20N2O2 B12666166 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile CAS No. 78527-63-6](/img/structure/B12666166.png)
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthylamino group, ethoxy linkages, and a propiononitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-naphthylamine with ethylene oxide to form 2-(1-naphthylamino)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(1-naphthylamino)ethoxy]ethanol. Finally, the reaction of this intermediate with acrylonitrile under basic conditions yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The naphthylamino group can be oxidized to form naphthoquinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The naphthylamino group may play a role in binding to proteins or enzymes, while the ethoxy and propiononitrile groups could influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Naphthylamino)ethanol: An intermediate in the synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile.
Naphthoquinone: A product of the oxidation of the naphthylamino group.
Naphthylamines: Compounds with similar naphthylamino groups but different substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
78527-63-6 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
3-[2-[2-(naphthalen-1-ylamino)ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C17H20N2O2/c18-9-4-11-20-13-14-21-12-10-19-17-8-3-6-15-5-1-2-7-16(15)17/h1-3,5-8,19H,4,10-14H2 |
InChI-Schlüssel |
RDINMGBRZOIOLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCOCCOCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




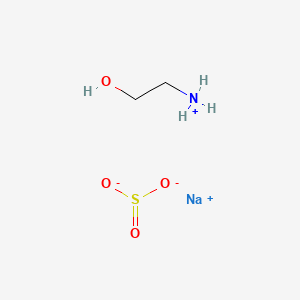
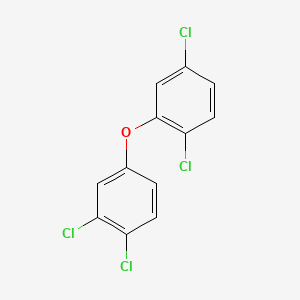

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
